molecular formula C7H6N2 B2740269 3-Ethynylpyridin-4-amine CAS No. 1239605-12-9

3-Ethynylpyridin-4-amine

Cat. No.: B2740269
CAS No.: 1239605-12-9
M. Wt: 118.139
InChI Key: BKNDBCLJFUKLAQ-UHFFFAOYSA-N
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Description

3-Ethynylpyridin-4-amine is an organic compound with the molecular formula C7H6N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and an amino group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylpyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinamine with 3-[2-(trimethylsilyl)ethynyl]pyridine under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the ethynyl or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Ethynylpyridin-4-amine typically involves:

  • Alkylation : The reaction of pyridin-4-amine with ethynylating agents, such as ethynyl bromide or 3-[2-(trimethylsilyl)ethynyl]pyridine.
  • Reaction Conditions : Common solvents include dimethylformamide (DMF) and reactions are often conducted at elevated temperatures in the presence of bases like potassium carbonate to facilitate product formation.

Industrial Production

In industrial settings, the synthesis may be optimized for higher yields through methods like continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules due to its functional groups that allow for various chemical transformations.

Biology

  • Biological Activity : The compound is under investigation for its antimicrobial and anticancer properties. Studies suggest it may inhibit specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its use as a drug candidate targeting specific receptors or enzymes. Its mechanism includes enzyme inhibition through binding interactions that modulate biological activity .

Industry

  • Material Development : this compound is utilized in creating advanced materials with unique electronic properties. Its chemical structure allows for applications in polymers and coatings.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects. In vitro studies indicate that it inhibits tumor cell growth by inducing apoptosis through activation of p53 signaling pathways. This suggests a promising role in cancer therapeutics .

Neuropharmacological Effects

The compound has also been studied for neuroprotective properties. It appears to enhance neurogenesis and protect against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 3-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

    3-Ethynylpyridine: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    4-Aminopyridine: Lacks the ethynyl group, affecting its ability to participate in π-π interactions.

    3-Aminopyridine: Similar to 3-ethynylpyridin-4-amine but without the ethynyl group, leading to different chemical reactivity.

Uniqueness: this compound is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .

Biological Activity

3-Ethynylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological mechanisms, and applications, supported by case studies and research findings.

This compound features both an ethynyl group and an amino group, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for various chemical reactions, including:

  • Oxidation : Can yield carbonyl compounds.
  • Reduction : May produce saturated derivatives.
  • Substitution : The amino group can participate in nucleophilic substitutions.

These properties make it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to modulate the activity of enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
  • Receptor Interaction : The compound can bind to various receptors, potentially altering signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antitumor Activity : Research has demonstrated that this compound exhibits potent antitumor effects. In vitro studies indicated that the compound inhibits tumor cell growth by inducing apoptosis through the activation of p53 signaling pathways, which are crucial for regulating the cell cycle and preventing tumor development .
  • Neuropharmacological Effects : The compound has also been studied for its neuroprotective properties. It appears to enhance neurogenesis and protect against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Study Findings Reference
Study on Antitumor EffectsDemonstrated apoptosis induction in cancer cells via p53 pathway activation
Neuroprotection StudyShowed enhancement of neurogenesis and reduction of oxidative stress
Enzyme Modulation ResearchIdentified inhibition of specific metabolic enzymes linked to cancer progression

Applications in Drug Development

This compound is being explored as a lead compound in the development of new pharmaceuticals targeting various diseases, including:

  • Cancer : Its ability to induce apoptosis makes it a candidate for cancer therapies.
  • Neurological Disorders : Potential applications in treating conditions like Alzheimer's disease due to its neuroprotective effects.
  • Anti-inflammatory Agents : Its modulation of inflammatory pathways suggests possible use in treating chronic inflammatory diseases.

Properties

IUPAC Name

3-ethynylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNDBCLJFUKLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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